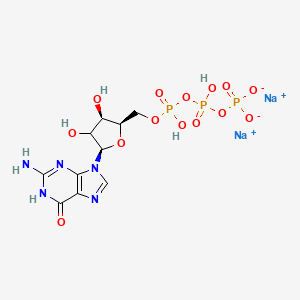

Guanosine 5-triphosphate disodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Guanosine 5-triphosphate disodium salt is a purine trinucleotide that plays a crucial role in various biological processes. It is a substrate for RNA polymerases and a wide range of GTPases, including G-protein coupled receptor GTPases and cell signaling-associated guanine nucleotide exchange factors . This compound is essential for the synthesis of RNA during transcription and DNA during replication .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Guanosine 5-triphosphate disodium salt can be synthesized through the enzymatic phosphorylation of guanosine monophosphate (GMP). This process involves the use of specific kinases that transfer phosphate groups to GMP, resulting in the formation of guanosine 5-triphosphate .

Industrial Production Methods

In industrial settings, this compound is typically produced using microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound, which is then extracted and purified through various chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

Guanosine 5-triphosphate disodium salt undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to guanosine diphosphate (GDP) and inorganic phosphate.

Phosphorylation: It can be phosphorylated to form guanosine tetraphosphate (GTP4).

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of water and specific enzymes such as GTPases.

Phosphorylation: Requires kinases and ATP as a phosphate donor.

Oxidation and Reduction: Involves oxidizing or reducing agents under controlled conditions.

Major Products Formed

Hydrolysis: Guanosine diphosphate (GDP) and inorganic phosphate.

Phosphorylation: Guanosine tetraphosphate (GTP4).

Oxidation and Reduction: Various oxidized or reduced forms of guanosine nucleotides.

Aplicaciones Científicas De Investigación

Guanosine 5-triphosphate disodium salt has a wide range of applications in scientific research:

Mecanismo De Acción

Guanosine 5-triphosphate disodium salt exerts its effects by acting as a substrate for RNA polymerases and GTPases. It is involved in the synthesis of RNA and DNA, as well as in signal transduction pathways mediated by G-proteins . The compound activates G-proteins by binding to their active sites, leading to the exchange of GDP for GTP and subsequent activation of downstream signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Adenosine 5-triphosphate disodium salt: Another purine trinucleotide involved in energy transfer and signal transduction.

Cytidine 5-triphosphate disodium salt: A pyrimidine nucleotide involved in the synthesis of RNA and DNA.

Uridine 5-triphosphate disodium salt: A pyrimidine nucleotide that plays a role in carbohydrate metabolism and cell signaling.

Uniqueness

Guanosine 5-triphosphate disodium salt is unique due to its specific role in G-protein signaling and its involvement in both RNA and DNA synthesis. Unlike other nucleotides, it serves as a critical regulator of various cellular processes, making it indispensable for cell function and viability .

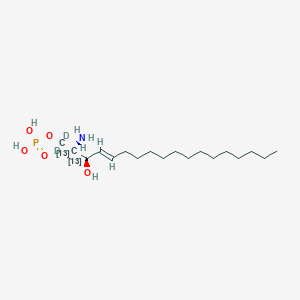

Propiedades

Fórmula molecular |

C10H14N5Na2O14P3 |

|---|---|

Peso molecular |

567.14 g/mol |

Nombre IUPAC |

disodium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C10H16N5O14P3.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1 |

Clave InChI |

FIZIYLKEXVIRHJ-RTZOLOSNSA-L |

SMILES isomérico |

C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |

SMILES canónico |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)

![3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)

![5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride](/img/structure/B13722819.png)

![Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13722827.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride](/img/structure/B13722835.png)